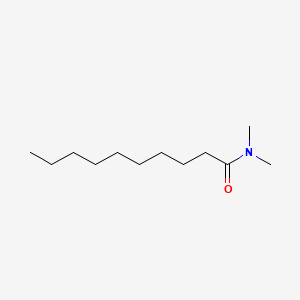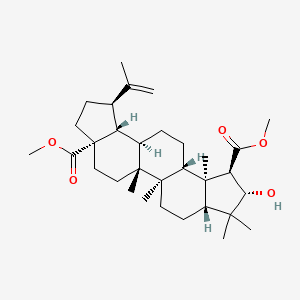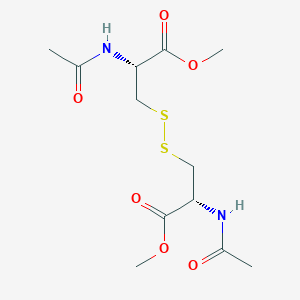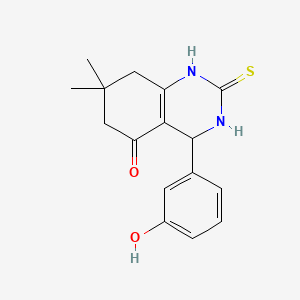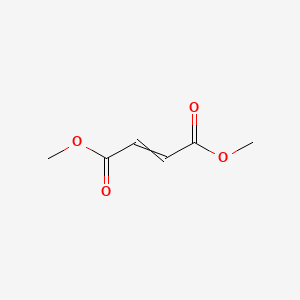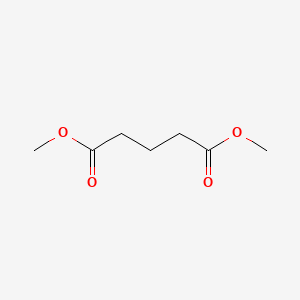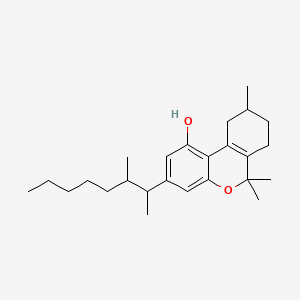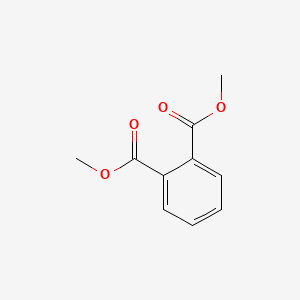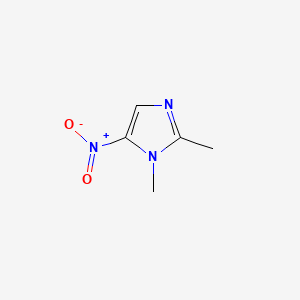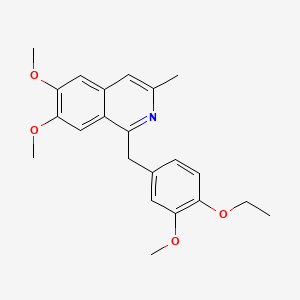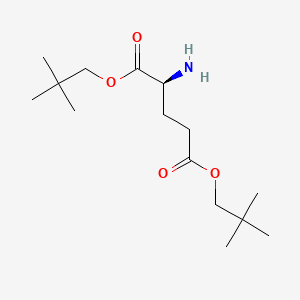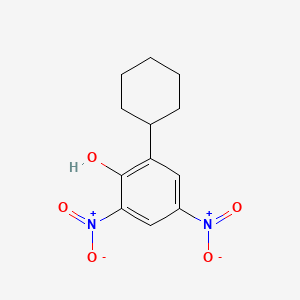
二肽蛋白 A
描述
二丙丁肽 A,也称为异亮氨酸-脯氨酸-异亮氨酸,是一种三肽化合物,具有二肽基肽酶 IV (DPP-IV) 抑制剂的作用。该酶在葡萄糖代谢中起着至关重要的作用,通过降解肠促胰岛素激素,例如胰高血糖素样肽-1 (GLP-1) 和葡萄糖依赖性胰岛素促分泌肽 (GIP)。通过抑制 DPP-IV,二丙丁肽 A 有助于延长这些激素的活性,从而增强胰岛素分泌并改善血糖控制 .
科学研究应用
二丙丁肽 A 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究肽合成和水解反应的模型化合物。
生物学: 用于酶抑制研究,特别是 DPP-IV,以了解其在葡萄糖代谢和其他生理过程中的作用。
医学: 正在研究其在治疗 2 型糖尿病方面的潜在治疗应用,通过增强肠促胰岛素激素的活性。
作用机制
二丙丁肽 A 通过抑制二肽基肽酶 IV (DPP-IV) 的活性发挥其作用。这种酶负责降解肠促胰岛素激素,肠促胰岛素激素在调节胰岛素分泌和葡萄糖稳态中起着关键作用。通过抑制 DPP-IV,二丙丁肽 A 延长了这些激素的活性,从而导致胰岛素分泌增强,血糖控制改善。 二丙丁肽 A 的分子靶标包括 DPP-IV 的活性位点,在那里它结合并阻止酶裂解其底物 .
类似化合物:
二丙丁肽 B (缬氨酸-脯氨酸-亮氨酸): 另一种三肽 DPP-IV 抑制剂,具有类似的作用机制,但氨基酸组成不同。
西格列汀: 一种用于临床治疗 2 型糖尿病的小分子 DPP-IV 抑制剂。
维格列汀: 另一种具有类似治疗应用的小分子 DPP-IV 抑制剂.
二丙丁肽 A 的独特性: 二丙丁肽 A 在 DPP-IV 抑制剂中独一无二,因为它具有肽性质,这使其能够更密切地模拟酶的天然底物。与小分子抑制剂相比,这可能导致更特异性和更有效的抑制。 此外,其三肽结构为进一步修饰和优化以用于治疗用途提供了机会 .
生化分析
Biochemical Properties
Diprotin A plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). This inhibition prevents the breakdown of GLP-1, a hormone that stimulates insulin secretion and inhibits glucagon release. Diprotin A interacts with DPP-IV by binding to its active site, thereby blocking its enzymatic activity. This interaction is essential for maintaining higher levels of GLP-1 in the bloodstream, which is beneficial for individuals with type 2 diabetes .
Cellular Effects
Diprotin A has significant effects on various types of cells and cellular processes. In insulin-secreting pancreatic β-cells, diprotin A enhances the secretion of insulin by preventing the degradation of GLP-1. This leads to improved glucose uptake and utilization by cells. Additionally, diprotin A influences cell signaling pathways, particularly the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway, which is involved in vascular leakage and endothelial cell function .
Molecular Mechanism
The molecular mechanism of diprotin A involves its binding to the active site of DPP-IV, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of GLP-1, allowing it to exert its effects on insulin secretion and glucose metabolism. Diprotin A also induces the phosphorylation of Src and VE-cadherin in endothelial cells, which affects cell-cell junctions and vascular permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diprotin A have been observed to change over time. Diprotin A is stable under specific storage conditions, such as -80°C for up to 2 years and -20°C for up to 1 year. In in vitro studies, diprotin A has been shown to induce vascular leakage by enhancing the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway over a period of 7 days .
Dosage Effects in Animal Models
The effects of diprotin A vary with different dosages in animal models. In a streptozotocin-induced diabetic retinopathy model in mice, diprotin A administered at a dosage of 70 μg/kg twice daily for 7 days increased the phosphorylation of Src and VE-cadherin, leading to vascular leakage. Higher doses of diprotin A may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Diprotin A is involved in metabolic pathways related to glucose metabolism and insulin secretion. By inhibiting DPP-IV, diprotin A prevents the degradation of GLP-1, thereby enhancing its effects on insulin secretion and glucose uptake. This interaction with DPP-IV is crucial for maintaining glucose homeostasis and improving glycemic control in individuals with type 2 diabetes .
Transport and Distribution
Diprotin A is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In endothelial cells, diprotin A affects the localization and accumulation of Src and VE-cadherin, which are involved in cell-cell junctions and vascular permeability. These interactions are essential for the compound’s effects on vascular leakage and endothelial cell function .
Subcellular Localization
The subcellular localization of diprotin A is primarily within the cytoplasm, where it interacts with DPP-IV and other biomolecules. Diprotin A’s activity and function are influenced by its localization, as it needs to be in proximity to DPP-IV to exert its inhibitory effects. Additionally, diprotin A may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .
准备方法
合成路线和反应条件: 二丙丁肽 A 可以通过固相多肽合成 (SPPS) 合成,这是一种通常用于生产肽的方法。合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键形成。 在肽链组装完成后,最终产物从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化 .
工业生产方法: 在工业环境中,二丙丁肽 A 的生产可能涉及使用大型肽合成仪和自动化 HPLC 系统,以确保高产率和纯度。 该工艺经过优化,以最大程度地降低生产成本并提高效率,通常涉及使用先进的纯化技术,例如制备型 HPLC 和冻干 .
化学反应分析
反应类型: 二丙丁肽 A 主要由于肽键的存在而发生水解反应。它也可以参与氧化和还原反应,尽管这些反应不太常见。
常见试剂和条件:
水解: 可以使用酸性或碱性条件来水解二丙丁肽 A 中的肽键。常见试剂包括盐酸 (HCl) 或氢氧化钠 (NaOH)。
氧化: 过氧化氢 (H2O2) 等氧化剂可用于氧化二丙丁肽 A 中的氨基酸残基。
主要形成的产物:
水解: 二丙丁肽 A 的水解导致形成其组成氨基酸:异亮氨酸、脯氨酸和异亮氨酸。
氧化和还原: 这些反应通常会修饰氨基酸的侧链,导致肽的各种氧化或还原形式.
相似化合物的比较
Diprotin B (Val-Pro-Leu): Another tripeptide inhibitor of DPP-IV with a similar mechanism of action but different amino acid composition.
Sitagliptin: A small molecule DPP-IV inhibitor used clinically for the treatment of type 2 diabetes.
Vildagliptin: Another small molecule DPP-IV inhibitor with a similar therapeutic application.
Uniqueness of Diprotin A: Diprotin A is unique among DPP-IV inhibitors due to its peptide nature, which allows it to mimic the natural substrates of the enzyme more closely. This can result in a more specific and potent inhibition compared to small molecule inhibitors. Additionally, its tripeptide structure provides opportunities for further modification and optimization for therapeutic use .
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMAZFVYNDPLB-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920277 | |
| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90614-48-5 | |
| Record name | Diprotin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprotin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


